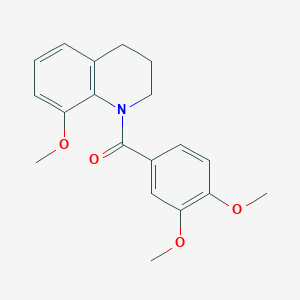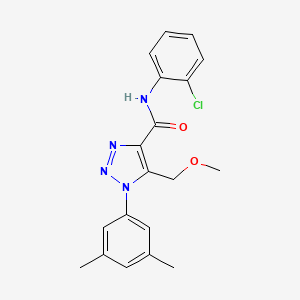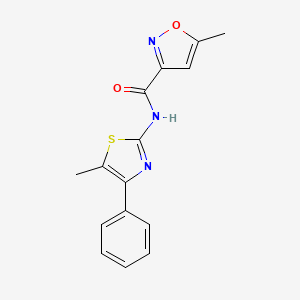
1-(3,4-dimethoxybenzoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline
Overview
Description
1-(3,4-dimethoxybenzoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline (DMTQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTQ belongs to the class of tetrahydroquinoline alkaloids, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB). This compound has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3,4-dimethoxybenzoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential drug delivery system for the treatment of neurological disorders. However, one of the limitations of this compound is its low aqueous solubility, which can make it difficult to formulate for use in vivo.
Future Directions
There are several future directions for the research on 1-(3,4-dimethoxybenzoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline. One area of interest is the development of novel drug delivery systems using this compound. Another area of interest is the investigation of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in future research and drug development.
Conclusion:
In conclusion, this compound is a synthetic compound with diverse biological activities that make it a promising candidate for the development of novel therapeutics. Its ability to cross the blood-brain barrier and its potential use as a drug delivery system make it particularly interesting for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. The development of more efficient synthesis methods for this compound could also facilitate its use in future research and drug development.
Scientific Research Applications
1-(3,4-dimethoxybenzoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been investigated for its anticancer and antiviral activities. In addition, this compound has been evaluated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-22-15-10-9-14(12-17(15)24-3)19(21)20-11-5-7-13-6-4-8-16(23-2)18(13)20/h4,6,8-10,12H,5,7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBIFIXUDZJJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC3=C2C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B4688739.png)

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4688745.png)
![N-(3-{N-[(4-isopropylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4688754.png)
![N-(2,6-diethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4688760.png)
![methyl 3-({[(2-ethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4688778.png)
![2-(1H-benzimidazol-2-ylthio)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4688782.png)
![2-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4688792.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4688804.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4688811.png)
![(3-aminothieno[2,3-b]pyridin-2-yl)(2-methyl-1H-indol-3-yl)methanone](/img/structure/B4688817.png)

![2-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4688824.png)